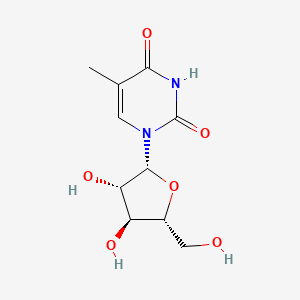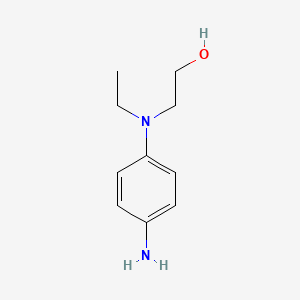
3-羟基-2-萘甲酸甲酯
描述
Methyl 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthalene, featuring a hydroxyl group at the third position and a methoxycarbonyl group at the second position on the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
科学研究应用
Methyl 3-hydroxy-2-naphthoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Methyl 3-hydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to undergo asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands This suggests that the compound may interact with its targets through oxidative coupling reactions, leading to changes in the target molecules
Biochemical Pathways
The compound’s involvement in asymmetric oxidative coupling reactions suggests it may influence pathways related to oxidation and reduction processes
Result of Action
Given its involvement in oxidative coupling reactions , it may induce changes in the redox state of cells or molecules
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-naphthoate is typically synthesized by esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction involves refluxing 3-hydroxy-2-naphthoic acid with methanol and sulfuric acid overnight. The reaction mixture is then washed with brine and extracted with ethyl acetate. The organic extracts are dried with magnesium sulfate and concentrated to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of methyl 3-hydroxy-2-naphthoate follows a similar route but on a larger scale. The process involves the use of large reactors for refluxing and efficient separation techniques to isolate the product. The purity of the compound is ensured through crystallization and other purification methods .
化学反应分析
Types of Reactions: Methyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-keto-2-naphthoate or 3-quinone derivatives.
Reduction: Formation of 3-hydroxy-2-naphthyl alcohol.
Substitution: Formation of various esters or ethers depending on the substituent.
相似化合物的比较
Methyl 2-hydroxy-3-naphthoate: Similar structure but with different positional isomerism.
3-Hydroxy-2-naphthoic acid: The parent compound without the ester group.
Methyl 2-naphthoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: Methyl 3-hydroxy-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo asymmetric oxidative coupling and its role as an intermediate in various synthetic pathways highlight its importance in organic chemistry .
属性
IUPAC Name |
methyl 3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVBECLPRBAATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061260 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-99-8 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxy-2-naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxy-2-naphthoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-HYDROXY-2-NAPHTHOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA37S018N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction involving methyl 3-hydroxy-2-naphthoate discussed in these papers?
A1: The primary reaction discussed is the oxidative coupling of methyl 3-hydroxy-2-naphthoate. This reaction leads to the formation of (±) binaphthols [2, 3]. This is a significant transformation as binaphthyl compounds are important structural motifs found in various chiral ligands used in asymmetric synthesis.
Q2: Besides its role in oxidative coupling reactions, what other applications of methyl 3-hydroxy-2-naphthoate are mentioned?
A2: Methyl 3-hydroxy-2-naphthoate has been investigated for its potential in chemosensing applications [3]. The molecule possesses a structure similar to 1,4-dihydroxyanthracene-9,10-dione and 3-hydroxy-2-naphthoic acid, with ketone, hydroxyl, and carboxyl groups that can potentially bind to metal ions [3]. This characteristic allows methyl 3-hydroxy-2-naphthoate to act as a potential dye chemosensor for detecting specific metal ions through changes in its UV-Vis absorption and fluorescence properties upon metal binding [3].
Q3: Were there any limitations observed with the catalysts used in the oxidative coupling of methyl 3-hydroxy-2-naphthoate?
A3: Yes, the study exploring copper complexes of DPPP and HPPPC ligands noted some limitations [1]. While the modified tridentate ligand HPPPC, in combination with Cu(OTf)2 and an organic base, effectively catalyzed the oxidative coupling of 2-naphthol, it did not show the same effectiveness with methyl 3-hydroxy-2-naphthoate [1]. This suggests that the structural difference between 2-naphthol and its methyl ester derivative influences the catalytic activity, highlighting the importance of substrate specificity in catalyst design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)









